2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine
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Overview
Description
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and an ethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the ethylamine group. One common method involves the following steps:
Bromination: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile.
Amination: The brominated pyrazole is then reacted with ethylamine under basic conditions, often using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(5-azido-1H-pyrazol-1-YL)ethan-1-amine, while oxidation with hydrogen peroxide could yield 2-(5-bromo-1H-pyrazol-1-yl)ethan-1-ol.
Scientific Research Applications
2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and ethylamine group can interact with the target site through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)ethan-1-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(5-Chloro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
2-(5-Methyl-1H-pyrazol-1-yl)ethan-1-amine: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-1H-pyrazol-1-YL)ethan-1-amine imparts unique reactivity and potential biological activity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence its interactions with biological targets.
Properties
CAS No. |
1547905-03-2 |
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Molecular Formula |
C5H8BrN3 |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-(5-bromopyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H8BrN3/c6-5-1-3-8-9(5)4-2-7/h1,3H,2,4,7H2 |
InChI Key |
JMZMMNDAOJVNFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCN)Br |
Origin of Product |
United States |
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